Product packaging for 9-Bromo-6H-benzofuro[2,3-b]indole(Cat. No.:)

9-Bromo-6H-benzofuro[2,3-b]indole

Cat. No.: B11843407
M. Wt: 286.12 g/mol
InChI Key: ZBVGIXOXFOUUNF-UHFFFAOYSA-N
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Description

9-Bromo-6H-benzofuro[2,3-b]indole (CAS 243137-97-5) is a high-value brominated heterocyclic compound with the molecular formula C 14 H 8 BrNO. It serves as a versatile and crucial synthetic intermediate in organic chemistry and drug discovery research. The compound features a benzofuroindole core, a privileged scaffold frequently found in pharmacologically active molecules . The presence of a bromine atom at the 9-position makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, enabling researchers to elaborate the core structure and create diverse chemical libraries . This benzofuroindole derivative is part of a class of structures recognized for their significant pharmacological potential. Such fused heterocyclic systems are common in natural products and are investigated for their biological activities, positioning this compound as a valuable precursor in medicinal chemistry programs . Its primary research value lies in its application as a building block for the synthesis of more complex polycyclic structures aimed at developing new therapeutic agents . Researchers utilize this compound in the exploration of novel molecules targeting various diseases, including cancer, where indole-based derivatives have shown considerable promise . Notice: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8BrNO B11843407 9-Bromo-6H-benzofuro[2,3-b]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8BrNO

Molecular Weight

286.12 g/mol

IUPAC Name

9-bromo-6H-[1]benzofuro[2,3-b]indole

InChI

InChI=1S/C14H8BrNO/c15-8-5-6-11-10(7-8)13-9-3-1-2-4-12(9)17-14(13)16-11/h1-7,16H

InChI Key

ZBVGIXOXFOUUNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)NC4=C3C=C(C=C4)Br

Origin of Product

United States

Synthetic Methodologies for 9 Bromo 6h Benzofuro 2,3 B Indole and Analogues

Established Synthetic Routes to the Benzofuro[2,3-b]indole Ring System

The creation of the core benzofuro[2,3-b]indole structure is a significant focus in heterocyclic chemistry, with several robust methods having been established. These routes primarily involve the strategic fusion of indole (B1671886) and benzofuran (B130515) precursors.

The direct coupling of indole and phenol (B47542) derivatives represents a powerful and straightforward approach to the benzofuro[2,3-b]indoline skeleton, a direct precursor to the target aromatic system. One notable method is the oxidative, dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles, which can yield structurally diverse 2,2-disubstituted indolin-3-ones. Another direct approach involves the oxidative coupling of indoles and phenols to form the benzofuro[2,3-b]indoline framework. researchgate.net

A different strategy employs an acetylene-activated SNAr/intramolecular cyclization cascade sequence. In this method, the synthesis of 2-substituted indoles and benzofurans is achieved through a nucleophilic aromatic substitution, followed by a 5-endo-dig cyclization between the nucleophile and an ortho acetylene group. rsc.orgresearchgate.net The acetylene plays a dual role: it acts as an electron-withdrawing group to activate the substrate for the initial substitution and then provides the carbon framework for the new five-membered ring. rsc.org This process allows for the formation of the Ar–X–N/O–C1 bond sequence in a single synthetic step. rsc.org

The Fischer indole synthesis is a classic, robust, and versatile method for preparing indole rings, and it has been successfully adapted for the construction of fused systems like benzofuro[2,3-b]indoles. acs.orgniscpr.res.in This approach typically involves the reaction of a benzofuran-based ketone or aldehyde with an arylhydrazine in an acidic medium.

For instance, 2-acetylbenzofuran can be reacted with various phenylhydrazine hydrochlorides to produce the corresponding hydrazones. niscpr.res.in These intermediates are then subjected to Fischer indole cyclization, often using a catalyst like zinc chloride, to yield 2-(2-benzo[b]furo)indoles. niscpr.res.in

This methodology has also been applied to the synthesis of more complex analogues. A series of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles were synthesized using a one-pot procedure where the Fischer indolization was the key step. acs.orgnih.gov The process started from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates, which were treated with various arylhydrazine hydrochlorides. acs.org This sequence involves the decarboxylation of the amino acid, reaction with the arylhydrazine to form a hydrazone, and subsequent Fischer indolization to create the target molecule. acs.org

In a variation, the benzofuro[3,2-b]indoline framework, an isomer of the target system, can be accessed from benzofuran-3-ones and arylhydrazines under mild conditions. rsc.org This reaction is considered an "interrupted" Fischer indolization because the final deamination step is arrested, preventing the formation of a highly strained imine at the ring junction. rsc.org

Table 1: Examples of Substituted Benzofuro-thieno-indoles Synthesized via Fischer Indolization nih.gov
Compound NameYieldMelting Point (°C)
6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole75%285–286
9-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole77%272–273
2-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole86%284–285
13H-Benzo[g]benzofuro[2′,3′:4,5]thieno[3,2-b]indole46%249–250

Electrochemical methods offer a green and efficient alternative for constructing fused heterocyclic systems. acs.org These protocols often operate under mild, metal-free conditions and can achieve high regioselectivity. acs.orgacs.org A general and practical protocol for the regioselective dearomative annulation of indole and benzofuran derivatives has been developed using electrochemical methods. researchgate.net

Under undivided electrolytic conditions, a variety of functionalized five- to eight-membered heterocycle-2,3-fused indolines and dihydrobenzofurans can be synthesized in high yields. researchgate.net This transformation, which can be scaled up effectively, proceeds without the need for chemical oxidants. researchgate.net The mechanism involves the anodic oxidation of indole to an indole radical cation, which is the rate-determining step. researchgate.net This allows for [3+2], [4+2], [5+2], and [6+2] annulations with various bis-nucleophiles. researchgate.net

Specifically, an external oxidant-free electrooxidative [3+2] annulation between phenol and indole derivatives has been demonstrated. researchgate.net This reaction provides direct access to the benzofuro[2,3-b]indoline core structure. The process is typically carried out in an undivided cell using graphite or platinum electrodes. researchgate.net

Targeted Synthesis of 9-Bromo-6H-benzofuro[2,3-b]indole

The synthesis of the specific 9-bromo derivative requires careful consideration of how and when the bromine atom is introduced. The strategies revolve around either building the molecule from a pre-brominated starting material or by direct, regioselective bromination of the fully formed heterocyclic system.

Direct bromination of the indole nucleus is often complicated by the high reactivity of the pyrrole (B145914) ring, which typically leads to electrophilic attack at the C3 position. clockss.orgmdpi.com Bromination of 3-substituted indoles with reagents like N-bromosuccinimide (NBS) often proceeds through a 3-bromoindolenine intermediate, which can then rearrange to place the bromine on the benzene (B151609) ring, though often as a mixture of isomers. clockss.org

To achieve regioselectivity, one primary strategy is to start with a precursor that already contains the bromine atom at the correct position. This involves the synthesis of a 6-bromoindole or a correspondingly brominated benzofuran derivative, which is then carried through one of the cyclization strategies described above.

Alternatively, direct bromination of the 6H-benzofuro[2,3-b]indole core could be attempted. However, due to the electron-rich nature of the indole's pyrrole moiety, electrophilic attack would be expected to occur there preferentially. Therefore, to achieve bromination at the C9 position (which corresponds to C6 of the indole ring), the more reactive sites on the molecule must be blocked or deactivated.

Table 2: General Bromination Strategies for Indole Systems
ReagentTypical Outcome on Unprotected IndoleReference
N-Bromosuccinimide (NBS)Initial attack at C3, potential rearrangement to C2, C5, or C6 bromo derivatives. clockss.org
Bromine in CCl4Can lead to polybromination; regioselectivity is poor without directing groups. researchgate.net
Electrochemical (nBu4NBr)High regioselectivity for C3-bromination. mdpi.com
Enzymatic (RebH Halogenase)High regioselectivity for C3-bromination. frontiersin.org

Achieving regioselective bromination at the C6 position of an indole ring—equivalent to the C9 position of this compound—is challenging but possible through strategic functionalization. researchgate.net The marked reactivity of the pyrrole moiety typically directs electrophiles away from the benzene portion of the indole. researchgate.net

A successful approach to direct bromination to the C6 position involves reducing the electron density of the five-membered pyrrole ring. This is accomplished by introducing electron-withdrawing substituents at the N1 position. For example, an efficient route to methyl 6-bromoindolyl-3-acetate was developed by first introducing electron-withdrawing groups at the N1 and C8 positions of the precursor. researchgate.net This deactivation of the pyrrole ring allows for the subsequent bromination with elemental bromine to occur selectively at the C6 position of the benzene ring. researchgate.net The protecting/directing groups can then be removed to yield the desired 6-bromoindole derivative. researchgate.net

This same principle can be applied to the synthesis of this compound. The synthesis could proceed via two potential regioselective pathways:

Pre-Cyclization Bromination: A suitable indole precursor, protected at the N1 position with an electron-withdrawing group, is first regioselectively brominated at the C6 position. This 6-bromoindole derivative is then used as a starting material in a cyclization reaction (e.g., coupling with a phenol or benzofuran precursor) to construct the final fused ring system.

Post-Cyclization Bromination: The fully formed 6H-benzofuro[2,3-b]indole is first protected at the indole nitrogen (N6) with an appropriate electron-withdrawing group. This deactivates the pyrrole ring system towards electrophilic attack, thereby directing the subsequent bromination reaction to the electron-rich benzene ring, favoring the C9 position. Following successful bromination, the protecting group is removed to yield the final product.

Advanced Synthetic Approaches and Future Directions

The synthesis of complex heterocyclic scaffolds such as this compound is an area of continuous development, driven by the quest for more efficient, selective, and sustainable chemical processes. Modern synthetic strategies are increasingly moving away from classical multi-step procedures toward more sophisticated catalytic methods and the adoption of green chemistry principles. These advanced approaches not only streamline the construction of the core benzofuro[2,3-b]indole framework but also open avenues for the creation of diverse analogues with potential applications in materials science and medicinal chemistry.

Catalytic Strategies in Benzofuran and Indole Synthesis (e.g., Transition Metal-Catalyzed, Organocatalytic)

The construction of the fused benzofuran and indole rings, which form the core of this compound, has been significantly advanced by catalytic methodologies. Both transition-metal catalysis and organocatalysis offer powerful tools for forming the key C-C and C-N bonds required for these heterocyclic systems.

Transition Metal-Catalyzed Approaches: Transition metals, particularly palladium and copper, have been instrumental in the synthesis of indole and benzofuran derivatives. researchgate.netdntb.gov.ua Traditional methods often involve multi-step sequences that may include Pd-catalyzed cross-coupling reactions with pre-functionalized substrates. rsc.org More advanced strategies focus on direct C-H activation and oxidative cyclization, which improve atom economy.

A notable advancement is the use of bimetallic catalysis. For example, a CoCl₂/Cu(OTf)₂-catalyzed double aerobic oxidative cycloaddition of indoles with p-hydroquinone ester has been developed to form π-conjugated extended benzofuro[2,3-b]indoles. rsc.org This system utilizes molecular oxygen as the ultimate oxidant, representing a significant improvement over methods requiring stoichiometric chemical oxidants. rsc.org Copper catalysis has also been employed for intramolecular C-H amination to construct the benzofuro[3,2-b]indole framework. researchgate.net Similarly, iridium-catalyzed hydrogen transfer processes have been developed for synthesizing substituted benzofurans and indoles from benzylic alcohols. researchgate.net

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Benzofuro[2,3-b]indole and Related Scaffolds

Catalyst System Reaction Type Substrates Key Feature
CoCl₂/Cu(OTf)₂ Double aerobic oxidative cycloaddition Indoles, p-hydroquinone ester Bimetallic system using O₂ as the oxidant. rsc.org
Copper(II) Acetate Intramolecular Oxidative C-H Amination N-Aryl enamines Forms the indole ring via C-H functionalization. researchgate.netmdpi.com
Palladium(II) Acetate Oxidative Coupling / Cyclization Anilines, Ketones Direct synthesis of indoles via C-H activation. dntb.gov.ua
Zinc(II) triflate Cyclization Propargyl alcohols, Anilines/Phenols Catalyzes annulation to form indoles and benzofurans. researchgate.net

Organocatalytic Approaches: Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of heterocyclic compounds. Chiral phosphoric acids (CPAs), for instance, have been successfully used in the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles. nih.gov This strategy involves an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines, demonstrating the power of organocatalysis in controlling stereochemistry during de novo indole formation. nih.gov

For the benzofuran moiety, cinchona alkaloid-based organocatalysts have been employed in the enantioselective synthesis of related benzoxaboroles. nih.govscispace.comrsc.org This reaction proceeds through a Wittig reaction followed by an asymmetric intramolecular oxa-Michael addition, showcasing how organocatalysts can facilitate cascade reactions to build complex heterocyclic structures with high enantioselectivity. nih.govrsc.org Although not directly applied to this compound, these methodologies represent the state-of-the-art in metal-free synthesis and are highly relevant for future development.

Green Chemistry Principles in Benzofuro[2,3-b]indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like benzofuro[2,3-b]indoles to minimize environmental impact. Key areas of focus include the use of safer solvents, avoidance of hazardous reagents, and the development of energy-efficient processes.

One of the most significant green advancements is the replacement of stoichiometric oxidants with catalytic systems that use molecular oxygen from the air. The bimetallic copper/cobalt-cocatalyzed synthesis of benzofuro[2,3-b]indoles is a prime example, as it relies on aerobic oxidation, with water being the only byproduct. rsc.org

Electrosynthesis offers another powerful green strategy by eliminating the need for external chemical oxidants altogether. An electrooxidative [3+2] annulation between phenols and N-acetyl indoles has been developed to synthesize benzofuroindolines. researchgate.net This method uses an electric current to generate the reactive radical intermediates directly from the substrates at an anode, representing a clean and efficient approach. The reaction can be performed at room temperature, further enhancing its green credentials. researchgate.net

The choice of solvent is also critical. Research into the synthesis of related heterocyclic systems has explored the use of benign solvents like ethanol or water, and in some cases, catalyst-free conditions, which significantly reduces the generation of toxic waste. frontiersin.org For instance, Brønsted acid-promoted condensation reactions between phenols and nitrovinyl-substituted indoles have been developed to create benzofuran derivatives, avoiding the need for metal catalysts. nih.gov

Interactive Data Table: Green Synthetic Approaches

Green Strategy Reaction Example Reagents/Conditions Environmental Benefit
Aerobic Oxidation Bimetallic Co/Cu-catalyzed cycloaddition Indoles, p-hydroquinone, O₂ Avoids stoichiometric chemical oxidants; water is the byproduct. rsc.org
Electrosynthesis Electrooxidative [3+2] annulation Phenols, N-acetyl indoles, electric current Eliminates the need for any external oxidant; mild conditions. researchgate.net
Benign Solvents FeCl₃-catalyzed bicyclization yne-allenones, indoles, EtOH Utilizes ethanol, a biodegradable and less toxic solvent. frontiersin.org
Metal-Free Catalysis Brønsted acid-promoted condensation Phenols, nitrovinyl-indoles, MsOH Avoids the use of potentially toxic and expensive transition metals. nih.gov

Development of Novel Platform Molecules for Scaffold Construction

A key strategy in modern organic synthesis is the development of versatile "platform molecules" that can be readily elaborated into a range of complex target structures. For the benzofuro[2,3-b]indole scaffold, this involves designing precursors that contain key functional groups positioned for efficient cyclization and annulation reactions.

One innovative approach utilizes 2-nitrobenzofurans and para-quinamines as platform molecules in a dearomative (3+2) cycloaddition reaction. nih.gov This method allows for the rapid construction of the complex polycyclic benzofuro[3,2-b]indol-3-one core in a single step with high diastereoselectivity. The reaction proceeds under mild conditions and demonstrates how strategically functionalized starting materials can enable efficient access to the desired scaffold. nih.gov The 2-nitrobenzofuran acts as a three-carbon synthon, while the para-quinamine provides the nitrogen and two carbons needed to complete the fused indole ring system. nih.gov

Another example involves the synthesis of related N,O,S-heteroacenes using methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates as key intermediates. nih.govacs.org These molecules serve as a platform for a subsequent one-pot Fischer indolization, a classic but powerful reaction for indole synthesis. By preparing these advanced intermediates, the final construction of the complex fused ring system is greatly simplified. nih.govacs.org This highlights a modular approach where a stable, functionalized heterocyclic core is first assembled and then used as a foundation for building additional fused rings. The development of such platform molecules is crucial for creating libraries of this compound analogues for structural and functional studies.

Reactivity and Reaction Mechanisms of 9 Bromo 6h Benzofuro 2,3 B Indole

Mechanistic Investigations of Bromine Atom Reactivity within the Fused System

The bromine atom at the 9-position of the 6H-benzofuro[2,3-b]indole core is a key functional handle that significantly influences the molecule's reactivity. Its susceptibility to participate in various reactions is governed by the electronic nature of the fused ring system. Mechanistic studies often focus on its role as a leaving group in substitution and cross-coupling reactions.

The reactivity of aryl bromides, such as 9-bromo-6H-benzofuro[2,3-b]indole, in palladium-catalyzed reactions is a central theme. The initial step in many of these transformations is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is often rate-determining and is influenced by factors such as the electron density at the carbon atom and the steric environment around the bromine. The fused benzofuro[2,3-b]indole system, with its electron-rich nature, can facilitate this oxidative addition.

Furthermore, the bromine atom can be involved in radical reactions. Under specific conditions, homolytic cleavage of the C-Br bond can generate an aryl radical, which can then participate in various downstream transformations. The stability of this radical intermediate is influenced by the delocalization of the unpaired electron across the fused aromatic system.

Electrophilic and Nucleophilic Substitution Pathways on the Benzofuro[2,3-b]indole Core

The benzofuro[2,3-b]indole core is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being dictated by the electronic distribution within the fused system.

Electrophilic Aromatic Substitution: The indole (B1671886) portion of the molecule is generally more activated towards electrophilic attack than the benzofuran (B130515) moiety. stackexchange.comechemi.com In electrophilic substitution reactions of indoles, attack typically occurs at the C3 position due to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (sigma complex). stackexchange.comechemi.com However, in the fused benzofuro[2,3-b]indole system, the positions available for substitution are influenced by the fusion pattern. The electron-donating nature of the indole nitrogen enhances the electron density at specific carbons within the heterocyclic core, making them preferential sites for electrophilic attack. For instance, positions within the indole part of the molecule are generally more reactive towards electrophiles compared to the benzofuran part. stackexchange.comechemi.com

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on the benzofuro[2,3-b]indole core, particularly when activated by the bromine substituent. The bromine atom at the 9-position can act as a leaving group, allowing for its replacement by various nucleophiles. rsc.org The feasibility of SNAr is enhanced by the presence of electron-withdrawing groups or through intramolecular cyclization processes where the entropic advantage facilitates the reaction. rsc.org Intramolecular substitution by oxygen nucleophiles at the β-position of an N-benzenesulphonylindole has been reported, leading to the formation of oxepino[2,3-b]indoles. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom at the 9-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities onto the core structure.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. rsc.orgnih.govnih.gov this compound can be effectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the 9-position. rsc.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. rsc.orgnih.govbeilstein-journals.org

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides. organic-chemistry.orgbeilstein-journals.orglibretexts.org In this reaction, this compound can be coupled with alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 9-position. organic-chemistry.orgbeilstein-journals.org The catalytic cycle typically involves oxidative addition of the palladium catalyst to the aryl bromide, migratory insertion of the olefin into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(dppf)Cl2, K2CO39-Aryl-6H-benzofuro[2,3-b]indole
Suzuki-MiyauraAlkenylboronic acidCataCXium A palladacycle, Cs2CO39-Alkenyl-6H-benzofuro[2,3-b]indole
HeckStyrenePd(OAc)2, PPh3, Et3N9-Styryl-6H-benzofuro[2,3-b]indole
Heckn-Butyl acrylatePd(OAc)2, PPh3, TEA(E)-n-Butyl 3-(6H-benzofuro[2,3-b]indol-9-yl)acrylate

Cycloaddition and Annulation Reactions of the Fused System

The benzofuro[2,3-b]indole scaffold can participate in cycloaddition and annulation reactions to construct more complex polycyclic systems. These reactions often leverage the reactivity of the indole or benzofuran components.

[3+2] Cycloaddition: The indole moiety can act as a three-atom component in [3+2] cycloaddition reactions. For instance, electrooxidative [3+2] annulation between indole derivatives and phenols or anilines can lead to the formation of benzofuro[2,3-b]indolines and indolo[2,3-b]indoles, respectively. researchgate.netacs.org These reactions often proceed through radical cation intermediates. Dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have also been developed to synthesize benzofuro[3,2-b]indol-3-one derivatives. nih.govnih.gov

[4+2] Cycloaddition (Diels-Alder): While less common for the parent heterocyclic system, derivatives of the benzofuro[2,3-b]indole core can be designed to participate in Diels-Alder reactions. For example, indole-3-acrylates can undergo a [4+2] cycloaddition with vinyl ketones to form carbazoles. rsc.org The reactivity in these reactions is highly dependent on the nature of the substituents on both the diene and dienophile components.

Annulation Reactions: Annulation, or ring-forming, reactions provide a route to extend the fused system. Cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been reported for the synthesis of γ-carbolinones. acs.orgacs.org This process involves C-H/N-H bond activation and demonstrates excellent regioselectivity.

Radical Pathways and Oxidative Transformations

The benzofuro[2,3-b]indole system can undergo reactions involving radical intermediates and oxidative transformations, leading to novel molecular architectures.

Radical Pathways: The generation of radical species can be initiated through various methods, including electrochemical oxidation. researchgate.net The resulting radical cations can then undergo coupling reactions. For example, the electrooxidative [3+2] annulation of indoles and phenols proceeds through the coupling of an indole radical cation and a phenol (B47542) radical. researchgate.net

Oxidative Transformations: The fused system is susceptible to oxidation, which can lead to dearomatization and the formation of new functional groups. Oxidative coupling reactions are a key strategy for constructing benzofuroindoline scaffolds. researchgate.net For instance, the bioinspired oxidative [3+2] annulation of phenols and indoles can be achieved using oxidizing agents like N-iodosuccinimide (NIS). researchgate.net These reactions often involve the formation of an electrophilic intermediate from the indole, which is then trapped by the phenol. Furthermore, Ag2O-mediated oxidation is a key step in some cobalt-catalyzed annulation reactions, leading to the formation of a Co(III) intermediate. acs.orgacs.org

Advanced Structural Analysis and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidation of Molecular Architecture

High-resolution NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is the cornerstone for determining the connectivity and chemical environment of atoms in an organic molecule. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) further delineate the intricate network of proton-proton and proton-carbon connectivities, which would be essential for unambiguously assigning the signals in the complex aromatic system of 9-Bromo-6H-benzofuro[2,3-b]indole.

Despite the power of these techniques, specific ¹H and ¹³C NMR spectral data for this compound, including chemical shifts and coupling constants, are not reported in the currently accessible scientific literature. While data for related bromo-indole and benzofuran (B130515) derivatives exist, extrapolation to the fused system of the title compound would be speculative.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Technique Data Type Expected Observations Reported Data
¹H NMRChemical Shifts (ppm), Coupling Constants (Hz)Aromatic and N-H proton signalsNot Available
¹³C NMRChemical Shifts (ppm)Signals for all unique carbon atomsNot Available
2D NMR (COSY, HSQC, HMBC)Correlation PeaksDetailed connectivity informationNot Available

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be expected to confirm the elemental composition of this compound (C₁₄H₈BrNO). The fragmentation pattern would likely show characteristic losses of the bromine atom and potentially other fragments related to the benzofuran and indole (B1671886) rings.

A search of mass spectrometry databases and literature has not yielded any specific mass spectral data or fragmentation analysis for this compound.

Table 2: Anticipated Mass Spectrometry Data for this compound

Technique Data Type Expected Value Reported Data
HRMSExact Mass [M+H]⁺285.9862 / 287.9841 (for ⁷⁹Br/⁸¹Br isotopes)Not Available
MS/MSFragmentation PatternCharacteristic neutral losses and fragment ionsNot Available

Single Crystal X-ray Diffraction for Solid-State Structural Conformation

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information about intermolecular interactions. For a planar heterocyclic system like this compound, this technique would confirm the planarity of the ring system and detail how the molecules pack in the crystal lattice.

There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. While crystal structures for numerous bromo-substituted indole derivatives have been reported, this specific fused system has not been characterized by this method. nih.govresearchgate.net

Table 3: Projected Crystallographic Data for this compound

Parameter Expected Information Reported Data
Crystal Systeme.g., Monoclinic, OrthorhombicNot Available
Space Groupe.g., P2₁/cNot Available
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)Not Available
Bond Lengths/AnglesPrecise intramolecular distances and anglesNot Available

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, one would expect to observe characteristic peaks for the N-H stretch of the indole moiety, C-H stretching and bending vibrations of the aromatic rings, C-O-C stretching of the benzofuran ether linkage, and C-Br stretching.

Specific IR and Raman spectra for this compound are not available in the public domain.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Technique Vibrational Mode Expected Wavenumber (cm⁻¹) Reported Data
IR/RamanN-H Stretch~3400Not Available
IR/RamanAromatic C-H Stretch~3100-3000Not Available
IR/RamanC=C Aromatic Stretch~1600-1450Not Available
IR/RamanC-O-C Stretch~1250-1050Not Available
IR/RamanC-Br Stretch~650-550Not Available

Electronic Absorption and Emission Spectroscopy for Electronic Structure Properties

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and are sensitive to the extent of conjugation. The extended π-system of this compound is expected to result in strong absorption in the UV region. The fluorescence spectrum would reveal the molecule's properties in its excited state.

No experimental UV-Visible absorption or fluorescence emission spectra for this compound have been reported in the searched literature.

Table 5: Anticipated Electronic Spectroscopy Data for this compound

Technique Parameter Expected Observation Reported Data
UV-Visibleλmax (nm)Absorption maxima in the UV regionNot Available
FluorescenceEmission λmax (nm)Emission wavelength upon excitationNot Available

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of 9-Bromo-6H-benzofuro[2,3-b]indole. These calculations would typically determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electrostatic potential surface would also be mapped to identify regions susceptible to electrophilic and nucleophilic attack, thereby predicting the molecule's reactivity.

ParameterPredicted Value/InsightSignificance
HOMO Energy To be determinedIndicates the molecule's ability to donate electrons.
LUMO Energy To be determinedIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap To be determinedRelates to the molecule's kinetic stability and electronic transitions.
Electron Density Distribution To be determinedReveals the electronegative and electropositive regions of the molecule.
Electrostatic Potential To be determinedMaps the regions of positive and negative electrostatic potential, guiding the understanding of intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis would be performed to identify the most stable, low-energy conformations of the molecule. Following this, molecular dynamics (MD) simulations in various solvent environments would be conducted to explore the dynamic behavior of the molecule over time. These simulations provide a detailed picture of how the molecule flexes, and its rings pucker, which is essential for understanding its interactions with biological targets.

Reaction Pathway Elucidation and Transition State Analysis

For any chemical transformation involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them. By calculating the activation energies associated with these transition states, researchers can predict the kinetics of the reaction and identify the most favorable synthetic routes.

Structure-Activity Relationship (SAR) Studies via Chemoinformatics and Molecular Modeling

Understanding how the structure of this compound relates to its biological activity is a key goal of medicinal chemistry. Chemoinformatics and molecular modeling are employed to build quantitative structure-activity relationship (QSAR) models. These models correlate variations in the physicochemical properties of a series of related compounds with their biological activities. For this compound, this would involve computationally generating a range of molecular descriptors and correlating them with experimentally determined activities to guide the design of more potent and selective analogs.

In Silico Screening and Virtual Ligand Design for Target Interaction Prediction

In the context of drug discovery, in silico screening techniques are invaluable for identifying potential biological targets for this compound. Virtual ligand screening would involve docking the molecule into the binding sites of a vast array of proteins to predict binding affinities and modes. Furthermore, the structure of this compound can serve as a scaffold for virtual ligand design, where computational tools are used to modify its structure to optimize interactions with a specific biological target, thereby enhancing its therapeutic potential.

Biological Activity and Molecular Target Interactions of 9 Bromo 6h Benzofuro 2,3 B Indole

Exploration of Anticancer Potential and Associated Cellular Pathways

The fusion of benzofuran (B130515) and indole (B1671886) rings creates a unique chemical architecture that has been the subject of investigation for its anticancer properties. mdpi.comnih.gov While direct studies on 9-Bromo-6H-benzofuro[2,3-b]indole are limited, research on analogous benzofuran-indole hybrids and bromo-substituted indoles provides a foundation for understanding its potential anticancer activity. mdpi.comnih.govnih.govresearchgate.net Derivatives of the benzofuran-indole scaffold have been shown to induce apoptosis in cancer cells and inhibit tumor growth, suggesting that this compound may operate through similar mechanisms. nih.govresearchgate.net The indole ring itself is a key component in various biologically active compounds and is known to inhibit the proliferation and invasion of numerous cancer cells. eurekaselect.com

Identifying the molecular targets of a compound is crucial for understanding its mechanism of action. For derivatives closely related to this compound, several protein targets have been identified. For instance, certain benzofuran-indole hybrids have been found to act as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer. mdpi.comnih.gov Another study highlighted the potential of benzofuran and indole derivatives to inhibit histone lysine (B10760008) methyl transferase (EZH2), a promising target in cancer therapy. researchgate.neteurjchem.com

While these findings suggest potential targets for the broader class of benzofuro[2,3-b]indoles, specific biochemical and proteomic studies to definitively identify the molecular interactome of this compound have not been extensively reported in the available literature.

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. nih.govebi.ac.uk Inhibition of FBPase is a therapeutic strategy for type 2 diabetes, and its role in cancer is an emerging area of interest. nih.govcaymanchem.com A study on novel indole derivatives as FBPase inhibitors revealed that a compound containing a bromine atom exhibited weak inhibitory activity. nih.gov This suggests that the bromo-substitution on the indole scaffold, such as in this compound, could potentially interact with and modulate the activity of FBPase, although further investigation is required to determine the potency and mechanism of such inhibition.

Modulatory Effects on Signal Transduction Pathways

The anticancer effects of benzofuran-indole hybrids are often linked to their ability to modulate critical signal transduction pathways that regulate cell growth, proliferation, and survival. For example, benzofuran-indole derivatives that inhibit EGFR have been shown to block downstream signaling pathways such as AKT and ERK1/2 in a dose-dependent manner. mdpi.com The PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, is another potential target for indole-based compounds. mdpi.com Given these precedents, it is plausible that this compound could exert its biological effects by interfering with these or other oncogenic signaling cascades.

Interactions with Nucleic Acids and Proteins

The planar structure of the benzofuro[2,3-b]indole core suggests the potential for interaction with nucleic acids and proteins. Studies on other indole derivatives have demonstrated their ability to bind to DNA. nih.govmdpi.com The indole nucleus can contribute to the intercalation of molecules into the DNA structure. nih.gov The binding is often driven by hydrogen bonds and hydrophobic interactions. mdpi.com Furthermore, indole and its derivatives have been shown to modulate protein-protein interactions, which could be another mechanism through which this compound exerts its biological effects. nih.gov

Structure-Activity Relationship (SAR) of this compound Derivatives for Biological Efficacy

The biological activity of benzofuro[2,3-b]indole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. mdpi.comnih.gov The presence of a halogen atom, such as bromine, has been shown to enhance the anticancer activity of benzofuran derivatives. mdpi.comnih.gov The position of the halogen is a critical determinant of its biological effect. mdpi.com

Interactive Table: Structure-Activity Relationship of Related Benzofuran and Indole Derivatives

Compound ClassSubstitutionEffect on Anticancer ActivityReference
Benzofuran DerivativesHalogen (Bromine, Chlorine)Increased cytotoxic activity mdpi.comnih.gov
Benzofuran-Indole HybridsVarious functional groups (alkoxy, alkyl, halogen)Tolerated, with some derivatives showing potent EGFR inhibition mdpi.comnih.gov
Pyrido[3,4-b]indoles1-Naphthyl at C1 and methoxy (B1213986) at C6Enhanced antiproliferative activity nih.gov
Indole DerivativesThiazolidine and imidazolidine (B613845) ringsPromising antitumor and DNA binding properties nih.gov

Design Principles for Lead Optimization Based on Molecular Interactions

The development of potent and selective drug candidates from a lead compound like this compound relies on a deep understanding of its molecular interactions with its biological targets. nih.govresearchgate.net Lead optimization strategies often involve the chemical modification of functional groups to enhance efficacy and improve pharmacokinetic properties. nih.govresearchgate.net

Modern drug design increasingly utilizes computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to guide the optimization process. researchgate.neteurjchem.comscienceopen.com For instance, if the target of this compound is a protein kinase, molecular docking could be used to predict how modifications to the benzofuro[2,3-b]indole scaffold would affect its binding to the active site. Fragment-based drug discovery is another powerful approach where small molecular fragments are used as starting points for building more potent lead compounds. scienceopen.com

Applications in Chemical Biology and Advanced Materials Research

Utilization as Chemical Probes for Biological Systems

The benzofuro[2,3-b]indole core is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 9-position provides a valuable tool for developing chemical probes. While direct studies on 9-Bromo-6H-benzofuro[2,3-b]indole as a chemical probe are emerging, the broader class of bromo-substituted indole (B1671886) derivatives has shown significant promise. For instance, new 9H-pyrido[2,3-b]indole-based fluorophores and probes have been designed, with some exhibiting high sensitivity to local pH changes in the microenvironment. nih.gov This suggests that the 9-bromo derivative of benzofuro[2,3-b]indole could be engineered to act as a sensor for specific biological parameters. The bromine atom can also serve as a site for further functionalization, allowing for the attachment of reactive groups or affinity tags to selectively label and study biomolecules within complex biological systems.

Development of Fluorescent Tags and Imaging Agents

The intrinsic photophysical properties of the benzofuro[2,3-b]indole scaffold make it a promising candidate for the development of fluorescent tags and imaging agents. The bromine atom in this compound is expected to influence the compound's fluorescence properties through the heavy-atom effect. This effect can enhance intersystem crossing, potentially leading to a decrease in fluorescence quantum yield but an increase in phosphorescence, a property that can be exploited for time-resolved imaging applications. researchgate.net

Studies on related bromo-substituted heterocyclic compounds have demonstrated that strategic bromination can lead to desirable photophysical characteristics. For example, the synthesis of new 9H-pyrido[2,3-b]indole-based fluorophores has yielded compounds with significant Stokes shifts and solvatochromic effects, making them suitable for cellular imaging. nih.gov Although direct experimental data for this compound is limited, the known effects of bromine substitution on the photophysics of similar fluorophores suggest its potential in this area.

Integration into Photoactive and Optoelectronic Materials

The extended π-conjugated system of the benzofuro[2,3-b]indole core makes it an attractive building block for organic photoactive and optoelectronic materials. Research on related heteroacenes, such as benzofuran-thieno[3,2-b]indoles, has shown their potential in the design of organic semiconductor materials for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govacs.org The introduction of a bromine atom can further modulate the electronic properties of the material, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. The bromine atom can also facilitate cross-coupling reactions, enabling the synthesis of more complex, extended π-systems for advanced material applications.

Role in Scaffold Diversity-Oriented Synthesis (DOS) for Drug Discovery

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse small molecules for high-throughput screening in drug discovery. The this compound scaffold is an excellent starting point for DOS due to the versatility of the bromine atom for chemical modification. Through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, a wide array of substituents can be introduced at the 9-position, leading to a library of compounds with diverse pharmacological profiles.

The indole and benzofuran (B130515) motifs are considered "privileged scaffolds" in drug discovery, as they are found in numerous natural products and synthetic compounds with a wide range of biological activities. bohrium.commdpi.com The development of efficient synthetic routes to functionalized benzofuro[2,3-b]indolines and related structures further underscores the potential of this scaffold in generating novel therapeutic agents. nih.govresearchgate.netresearchgate.net

Precursors for Complex Natural Product Synthesis

The benzofuro[2,3-b]indole framework is a core structural motif in several complex natural products, many of which exhibit significant biological activity. The ability to synthesize and functionalize this scaffold is therefore of great importance in the total synthesis of these natural products. The 9-bromo substituent on the benzofuro[2,3-b]indole core can serve as a key functional handle for late-stage modifications, allowing for the efficient construction of complex molecular architectures.

Synthetic strategies towards related structures, such as hexahydropyrrolo[2,3-b]indoles and benzofuro[3,2-b]indoline amines, highlight the importance of functionalized indole precursors in natural product synthesis. ub.edusemanticscholar.org For example, the Fischer indolization is a key step in the construction of benzofuran-thieno[3,2-b]indole-cored heteroacenes. nih.gov The development of novel synthetic methodologies, such as dearomative (3+2) cycloadditions to form benzofuro[3,2-b]indol-3-one derivatives, further expands the toolbox for accessing these complex scaffolds. nih.gov

Conclusion and Future Perspectives in 9 Bromo 6h Benzofuro 2,3 B Indole Research

Summary of Key Research Findings and Methodological Advancements

While direct research on 9-Bromo-6H-benzofuro[2,3-b]indole is limited, a significant body of work on the parent benzofuroindole scaffold provides a foundation for understanding its potential. Methodological advancements in the synthesis of related heterocyclic systems have been crucial.

Key synthetic strategies that could be adapted for the synthesis of this compound include:

Fischer Indolization: This remains a robust and convenient method for constructing the indole (B1671886) portion of the molecule. The synthesis of related N,O,S-heteroacenes, specifically 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles, has been successfully achieved using this reaction as a key step. nih.govacs.org This approach is versatile due to the wide availability of substituted arylhydrazine precursors, which could include a bromo-substituent. acs.org

Acid-Mediated Cascade Reactions: Polyphosphoric acid (PPA) has been effectively used in the condensation of indoles with nitrovinylphenols to create related benzofuranone structures. nih.govsemanticscholar.org An improved protocol using Brønsted acids for the cascade reaction of 3-(2-nitrovinyl)-1H-indoles with phenols has also been developed, which could potentially be applied using a brominated indole starting material. nih.gov

Cycloaddition Reactions: Dearomative (3+2) cycloaddition reactions have been developed to produce benzofuro[3,2-b]indol-3-one derivatives. nih.govmdpi.comnih.gov These methods, which proceed under mild conditions with high diastereoselectivity, showcase modern approaches to building the core structure. nih.govmdpi.com

Electrooxidative Annulation: An oxidant-free electrooxidative [3+2] annulation between phenols and N-acetylindoles has been developed for synthesizing benzofuro[3,2-b]indolines, highlighting an innovative and environmentally friendly approach. researchgate.net

These methodologies provide a strategic toolbox for the future synthesis of this compound, likely by incorporating brominated starting materials such as a bromo-substituted indole or phenol (B47542).

Unexplored Reactivity and Synthetic Challenges

The primary challenge in this area is the lack of specific investigation into this compound. The unexplored reactivity of this specific molecule presents a significant opportunity for discovery.

Key Challenges and Unexplored Areas:

Synthesis of Precursors: A primary hurdle is the efficient synthesis of the required brominated precursors, such as a suitably functionalized 4-bromoindole (B15604) or a related brominated benzofuran (B130515) intermediate. While syntheses for compounds like (E)-5-Bromo-2-methyl-3-(2-nitrovinyl)-1H-indole have been reported, routes to precursors for the 9-bromo target need to be specifically developed. semanticscholar.org

Regioselectivity: In multi-step syntheses, controlling the regioselectivity to ensure the bromine is installed at the desired C9 position of the final benzofuro[2,3-b]indole core is a critical challenge.

Post-Functionalization: The reactivity of the C-Br bond in the final molecule is a key area for exploration. This bond serves as a versatile handle for a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). Investigating these transformations would open pathways to a vast library of novel derivatives with potentially enhanced biological or material properties.

C-H Activation: While the bromo-substituent offers a clear point for modification, exploring direct C-H activation at other positions on the heterocyclic core in the presence of the C-Br bond would be a sophisticated synthetic challenge, testing the limits of reaction selectivity.

Emerging Computational and Experimental Approaches

Modern chemical research is increasingly driven by a synergy between computational and experimental techniques. For a novel molecule like this compound, these approaches will be indispensable.

Computational Modeling: Density Functional Theory (DFT) calculations can predict the molecule's electronic structure, orbital energies (HOMO/LUMO), and reactivity. This can guide the design of synthetic routes and predict the most likely sites for electrophilic or nucleophilic attack. Docking studies, which have been used for related pyrido[3,4-b]indole derivatives to predict interactions with biological targets like MDM2, can be employed to screen the potential biological activity of this compound and its derivatives. researchgate.net

Advanced Spectroscopy: Elucidating the precise structure and stereochemistry of new, complex heterocycles relies on advanced NMR techniques (COSY, HSQC, HMBC) and single-crystal X-ray diffraction analysis. The latter provides unambiguous proof of structure and relative configuration, as demonstrated in the synthesis of related benzofuro[3,2-b]indol-3-one derivatives. nih.gov

High-Throughput Experimentation (HTE): To explore the unexplored reactivity of the C-Br bond, HTE techniques can be used to rapidly screen a wide range of catalysts, ligands, and reaction conditions for various cross-coupling reactions, accelerating the discovery of optimal derivatization protocols.

Electrochemical Synthesis: As demonstrated in the synthesis of related benzofuroindolines, electrochemical methods offer a green and efficient alternative to traditional chemical oxidants or catalysts for constructing the core scaffold. researchgate.net

Potential for Novel Biological Target Identification and Therapeutic Modalities

The benzofuroindole scaffold is present in molecules with a wide range of biological activities. The indole and benzofuran motifs are individually recognized as privileged structures in drug discovery. nih.gov

Anticancer Activity: Related structures such as pyrido[3,4-b]indoles have shown potent, broad-spectrum anticancer activity against aggressive cancers, including pancreatic, breast, and melanoma cell lines, by inducing G2/M cell cycle arrest. researchgate.net Derivatives of indoloquinolinone exhibit anticancer activity by inhibiting DNA topoisomerase-I. acs.org The this compound core is a promising starting point for developing new agents in this therapeutic area.

Kinase Inhibition: Many heterocyclic compounds are known to function as kinase inhibitors. The 9-bromo derivative could be screened against panels of kinases to identify potential new targets for cancer or inflammatory diseases.

Probe Development: The bromine atom provides a site for introducing radiolabels (e.g., ⁷⁶Br, ⁷⁷Br) to develop probes for Positron Emission Tomography (PET) imaging, allowing for in vivo tracking and target engagement studies. It also serves as a vector for linking the core scaffold to photoaffinity labels or biotin (B1667282) tags for identifying novel protein targets.

Outlook on the Broader Impact of Benzofuro[2,3-b]indole Chemistry

The study of this compound is emblematic of the broader push in chemistry to expand the accessible chemical space for both biological and material applications.

Medicinal Chemistry: The development of robust synthetic routes to this and other halogenated benzofuroindoles will provide medicinal chemists with a valuable platform for structure-activity relationship (SAR) studies. The ability to systematically modify the scaffold via the halogen handle is crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Materials Science: Fused π-conjugated heterocyclic systems, including thieno[3,2-b]indole-cored molecules, are of great interest for designing organic semiconductor materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The incorporation of a furan (B31954) ring can enhance solubility and luminescence. acs.org The 9-bromo-benzofuro[2,3-b]indole core could be a building block for new organic electronic materials, with the bromine atom allowing for the construction of larger, π-extended systems through cross-coupling reactions.

Synthetic Methodology: Tackling the synthetic challenges associated with this specific molecule will likely spur the development of new, more efficient, and selective chemical reactions for the functionalization of complex heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 9-Bromo-6H-benzofuro[2,3-b]indole, and how can reaction yields be optimized?

  • Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for indole derivatives. For example, 5-bromoindole derivatives are synthesized via reactions in PEG-400:DMF (2:1) with CuI as a catalyst, achieving yields of 50% after 12 hours. Optimization involves solvent selection (e.g., PEG-400 reduces byproduct formation), catalyst loading (1.0 g CuI per 700 mg substrate), and purification via flash chromatography (70:30 EtOAc:hexane) .
  • Data : TLC (Rf = 0.30 in EtOAc:hexane) and HRMS (e.g., m/z 427.0757 [M+H]+) confirm purity .

Q. How is this compound characterized structurally and analytically?

  • Techniques :

  • NMR : 1H^1H NMR (e.g., δ 7.23 ppm for aromatic protons) and 13C^{13}C NMR (e.g., δ 146.0 ppm for triazole carbons) .
  • HRMS : Accurate mass measurement (e.g., FAB-HRMS m/z 385.0461 [M+H]+) .
  • TLC : Used to monitor reaction progress and purity .

Q. What are the safety protocols for handling this compound?

  • Guidelines :

  • Storage: In ventilated areas away from oxidizers, at room temperature .
  • Hazard Mitigation: Avoid inhalation and skin contact; use PPE (gloves, goggles). Combustion may release toxic gases (e.g., HBr) .
  • Bioconcentration: Assess using BCF models per ECHA guidelines .

Advanced Research Questions

Q. How do solvent and catalyst systems influence regioselectivity in benzofuroindole synthesis?

  • Key Factors :

  • Solvent polarity (e.g., DMF promotes annulation in thienoindole synthesis via acid-mediated cyclization) .
  • Catalyst choice: CuI enhances alkyne-azide coupling efficiency .
    • Case Study : Switching from PEG-400 to DMF increased regioselectivity for 3-substituted products in analogous indole syntheses .

Q. What mechanisms explain the DNA-binding and cytotoxic activity of benzofuroindole derivatives?

  • Mechanistic Insights :

  • Intercalation : Indolo[2,3-b]quinoxaline derivatives bind DNA via intercalation, disrupting replication (e.g., IC50 values correlate with side-chain hydrophobicity) .
  • Metabolism : Pyridoindoles like 2-amino-9H-pyrido[2,3-b]indole (AαC) are metabolized to genotoxic hydroxylated/sulfated derivatives (e.g., 3-HO-AαC) via CYP450 enzymes .

Q. How can contradictions in reported synthetic yields (e.g., 25% vs. 50%) be resolved?

  • Troubleshooting :

  • Substituent effects: Electron-withdrawing groups (e.g., -Br) may slow reaction kinetics .
  • Purification: Column chromatography efficiency varies with solvent gradients (e.g., EtOAc:hexane ratios) .
  • Catalyst activity: CuI purity and moisture content critically impact CuAAC efficiency .

Q. What strategies are used to study the metabolic fate of this compound in biological systems?

  • Approaches :

  • In vitro models : Primary hepatocytes metabolize AαC to hydroxylated/sulfated derivatives, analyzed via LC-MS .
  • Enzyme profiling : CYP450 reductase knockout models identify metabolic pathways (e.g., 3-/6-hydroxylation vs. sulfation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.